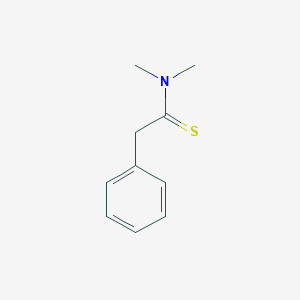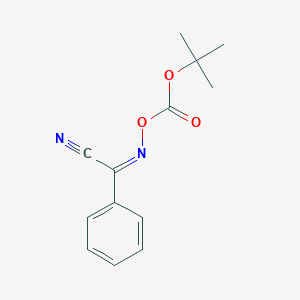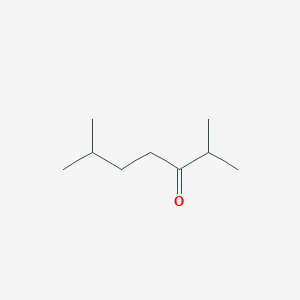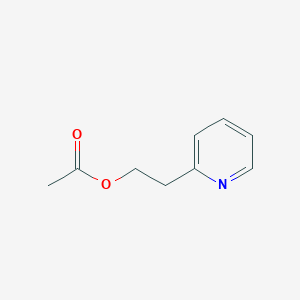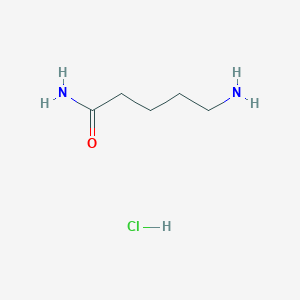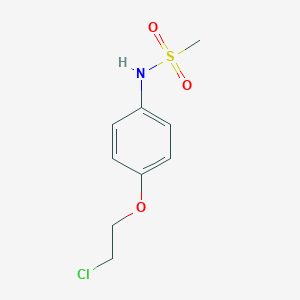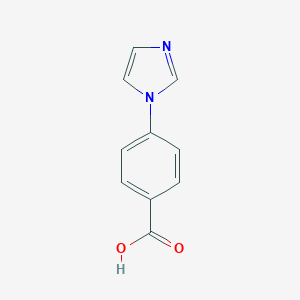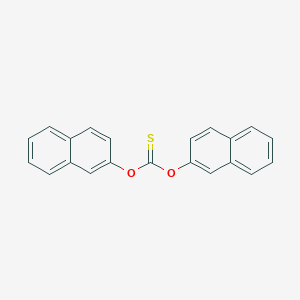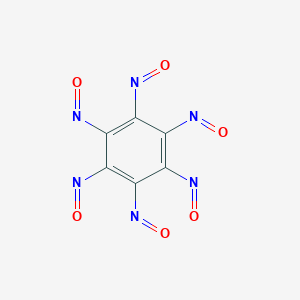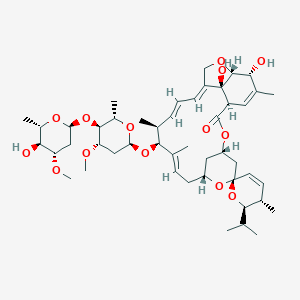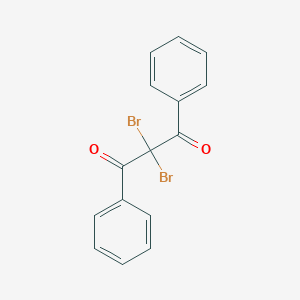
2,2-Dibromo-1,3-diphenylpropane-1,3-dione
Overview
Description
2,2-Dibromo-1,3-diphenylpropane-1,3-dione is a chemical compound that is closely related to various 1,3-diphenylpropane-1,3-dione derivatives. These derivatives exhibit a range of chemical behaviors and have been studied for their potential applications, including antibacterial properties. Although the specific compound 2,2-Dibromo-1,3-diphenylpropane-1,3-dione is not directly mentioned in the provided papers, we can infer its properties and synthesis based on closely related compounds.
Synthesis Analysis
The synthesis of related compounds, such as 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones, involves the Baker-Venkatraman transformation, which is a convenient method for the synthesis of 1,3-diketones . This method typically employs the reaction of 2-aroyloxyacetophenones with a base like NaOH in a solvent such as dimethylsulfoxide. For the synthesis of 2,2-Dibromo-1,3-diphenylpropane-1,3-dione, a similar approach could be used, starting with a dibromo-substituted precursor and following a comparable reaction pathway.
Molecular Structure Analysis
The molecular structure of 2-benzyl-1,3-diphenylpropane-1,3-dione, a compound similar to 2,2-Dibromo-1,3-diphenylpropane-1,3-dione, shows that it exists as a diketo tautomer rather than the closed-ring cis-ketoenol tautomer . This suggests that the dibromo derivative would also favor the diketo form. The molecular packing in these compounds typically involves hydrogen bonding and π-π stacking interactions, which could also be expected in the dibromo derivative .
Chemical Reactions Analysis
The chemical reactions of 1,3-diphenylpropane-1,3-dione derivatives can vary depending on the substituents present on the phenyl rings. For example, the reactions of 1,3-diphenyl-2-tricyclo[3.3.1.1^3,7]dec-2-ylidenepropane-1,3-dione derivatives involve the formation of imine and ketone groups . The presence of bromine atoms in 2,2-Dibromo-1,3-diphenylpropane-1,3-dione would likely influence its reactivity, potentially making it more electrophilic and susceptible to nucleophilic attack due to the electron-withdrawing nature of the bromine atoms.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,2-Dibromo-1,3-diphenylpropane-1,3-dione are not directly provided, we can deduce that the presence of bromine atoms would increase the molecular weight and possibly affect the compound's melting point and solubility. The antibacterial activity of related compounds suggests that the dibromo derivative might also possess similar biological properties, which could be explored for potential applications in medicinal chemistry . The spectral data (IR, ^1HNMR, ^13C NMR, Mass) would be crucial for confirming the structure and purity of the synthesized compound .
Scientific Research Applications
Summary of the Application
“2,2-Dibromo-1,3-diphenylpropane-1,3-dione” is used as a starting material for the synthesis of a variety of new heterocyclic compounds . These include thioamide, thiazolidine, thiophene-2-carbonitrile, phenylthiazole, thiadiazole-2-carboxylate, 1,3,4-thiadiazole derivatives, 2-bromo-1,3-diphenylpropane-1,3-dione, new substituted benzo [1,4]thiazines, phenylquinoxalines, and imidazo [1,2-b] [1,2,4]triazole derivatives .
Results or Outcomes
The outcomes of this research are the successful synthesis of a variety of new heterocyclic compounds. These compounds are of potential biological activity , which suggests they could be further studied for possible applications in medicinal chemistry.
Industrial Slimicide
Summary of the Application
“2,2-Dibromo-3-nitrilopropionamide (DBNPA)” is used as an industrial slimicide . Slimicides are chemicals used to prevent the growth of slime-producing organisms that can cause problems in industrial processes.
Results or Outcomes
The outcome of this application is the effective prevention of slime growth in industrial processes, which can improve the efficiency and quality of these processes .
Synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione
Summary of the Application
“2,2-Dibromo-1,3-diphenylpropane-1,3-dione” can be used as a starting material for the synthesis of "2-Bromo-1,3-diphenylpropane-1,3-dione" .
Results or Outcomes
The outcome of this research is the successful synthesis of "2-Bromo-1,3-diphenylpropane-1,3-dione" . This compound could be further studied for possible applications in various fields of chemistry.
Synthesis of (2R,3R)-2,3-Dibromo-1,3-diphenyl-1-propanone
Summary of the Application
“2,2-Dibromo-1,3-diphenylpropane-1,3-dione” can be used as a starting material for the synthesis of "(2R,3R)-2,3-Dibromo-1,3-diphenyl-1-propanone" .
Results or Outcomes
The outcome of this research is the successful synthesis of "(2R,3R)-2,3-Dibromo-1,3-diphenyl-1-propanone" . This compound could be further studied for possible applications in various fields of chemistry.
Industrial Chemical Production
Summary of the Application
“2,2-Dibromo-1,3-diphenylpropane-1,3-dione” can be used in the production of industrial chemicals such as "2,3-dibromo-1,3-diphenylpropan-1-one" .
Results or Outcomes
The outcome of this application is the successful production of "2,3-dibromo-1,3-diphenylpropan-1-one" . This chemical could be used in various industrial applications.
Future Directions
properties
IUPAC Name |
2,2-dibromo-1,3-diphenylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O2/c16-15(17,13(18)11-7-3-1-4-8-11)14(19)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWSUDFFJVJMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493793 | |
| Record name | 2,2-Dibromo-1,3-diphenylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromo-1,3-diphenylpropane-1,3-dione | |
CAS RN |
16619-55-9 | |
| Record name | 2,2-Dibromo-1,3-diphenylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B108105.png)
